

Application Notes and Protocols for In-Vivo Efficacy Studies of Rediocide A

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Compound of Interest

Compound Name: Rediocide A

Cat. No.: B15592781

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Introduction

Rediocide A, a natural product, has emerged as a promising immunotherapeutic agent.^[1] In vitro studies have demonstrated its ability to enhance the tumor-killing capacity of Natural Killer (NK) cells by downregulating the expression of the immune checkpoint protein CD155 (also known as Poliovirus Receptor, PVR) on non-small cell lung cancer (NSCLC) cells.^[1] This mechanism effectively overcomes a key pathway of tumor immune evasion mediated by the interaction of CD155 with the inhibitory receptor TIGIT on NK and T cells.^{[2][3][4]} These application notes provide detailed protocols for in vivo efficacy studies of **Rediocide A** using established NSCLC xenograft models.

Data Presentation

The following table summarizes hypothetical in vivo efficacy data for **Rediocide A** in a human NSCLC xenograft mouse model. This data is illustrative and intended to serve as a template for presenting experimental findings.

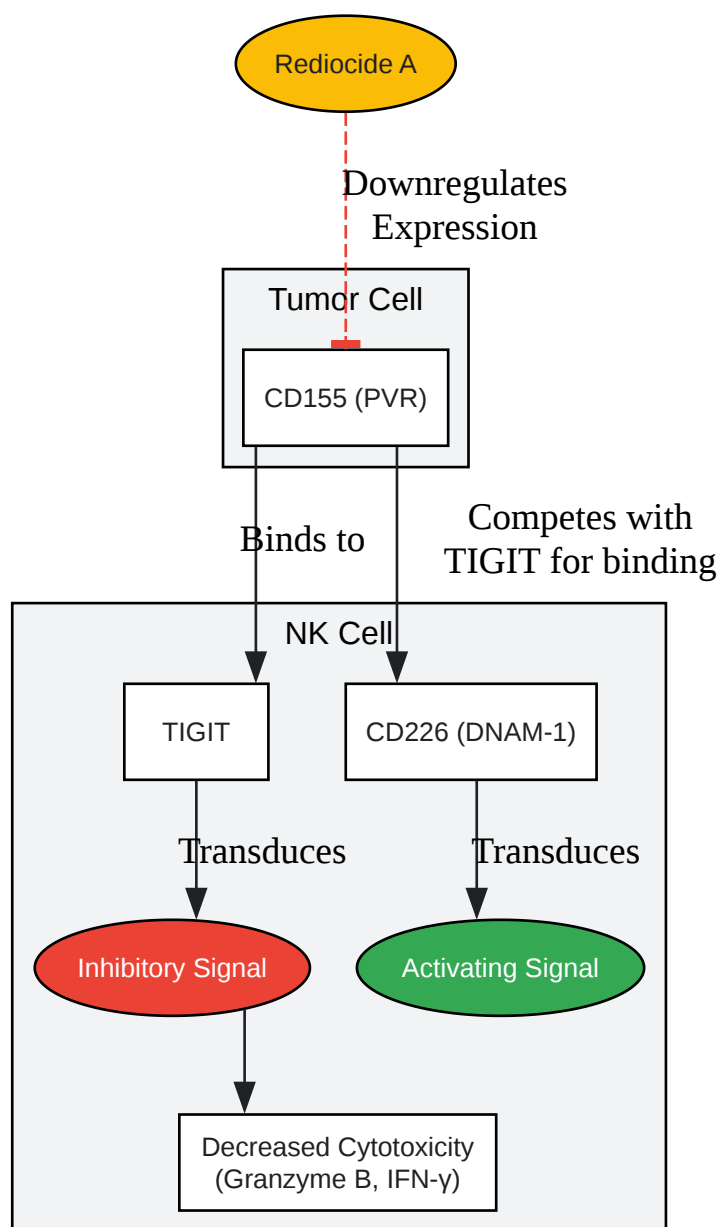
Table 1: Hypothetical In Vivo Efficacy of **Rediocide A** in an A549 Xenograft Model

Treatment Group	Dose and Schedule	Mean Tumor Volume (mm ³) at Day 21 (± SEM)	Tumor Growth Inhibition (%)	Change in Tumor Infiltrating NK cells (CD3-NK1.1+) (% of CD45+ cells)	Change in CD155 Expression on Tumor Cells (% MFI)
Vehicle Control	0.1% DMSO in Saline, i.p., daily	1500 ± 150	-	2.5 ± 0.5	100 ± 10
Rediocide A	10 mg/kg, i.p., daily	750 ± 90	50	7.5 ± 1.2	60 ± 8
Rediocide A	25 mg/kg, i.p., daily	450 ± 65	70	12.0 ± 2.0	35 ± 5
Anti-PD-1 Ab (Positive Control)	10 mg/kg, i.p., twice weekly	825 ± 100	45	8.0 ± 1.5	95 ± 12

MFI: Mean Fluorescence Intensity

Mandatory Visualizations

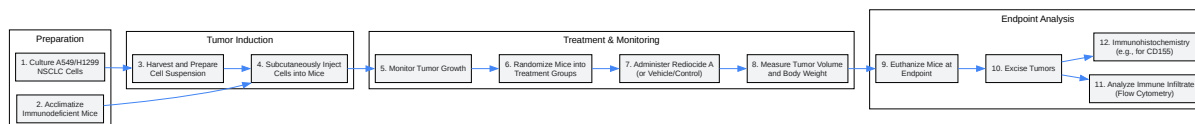
Signaling Pathway



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Caption: TIGIT/CD155 signaling pathway and the mechanism of action of **Rediocide A**.

Experimental Workflow



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Caption: Experimental workflow for in vivo efficacy testing of **Rediocide A**.

Experimental Protocols

In Vivo Xenograft Model of Non-Small Cell Lung Cancer

This protocol describes the establishment of a subcutaneous xenograft model using A549 or H1299 human NSCLC cell lines in immunodeficient mice.^{[5][6][7]}

Materials:

- A549 or H1299 human NSCLC cell lines
- Culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA
- Matrigel® Basement Membrane Matrix
- Female athymic nude mice or NOD/SCID mice (6-8 weeks old)^[6]
- Syringes (1 mL) and needles (27-gauge)
- Digital calipers

Protocol:

- Cell Culture: Culture A549 or H1299 cells in appropriate medium until they reach 80-90% confluency.
- Cell Harvesting: Wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with culture medium and centrifuge the cells.
- Cell Suspension Preparation: Resuspend the cell pellet in sterile PBS at a concentration of 1×10^7 cells/mL. Mix the cell suspension 1:1 with Matrigel® on ice.[7]
- Tumor Cell Implantation: Subcutaneously inject 0.1 mL of the cell/Matrigel suspension (containing 1×10^6 cells) into the right flank of each mouse.[6]
- Tumor Growth Monitoring: Palpate the injection site twice weekly to monitor for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers.
- Calculation of Tumor Volume: Calculate the tumor volume using the formula: $\text{Volume} = (\text{length} \times \text{width}^2) / 2$. [8][9]
- Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.[6][7]

Administration of Rediocide A

Materials:

- **Rediocide A**
- Vehicle (e.g., 0.1% DMSO in sterile saline)
- Syringes (1 mL) and needles (27- or 30-gauge)

Protocol:

- Preparation of Dosing Solution: Prepare the required concentrations of **Rediocide A** in the vehicle on each day of dosing.

- Administration: Administer **Rediocide A** or the vehicle control to the respective groups of mice via intraperitoneal (i.p.) injection. The dosing volume should be based on the body weight of each mouse (e.g., 10 mL/kg).
- Dosing Schedule: A typical dosing schedule could be once daily for 21 consecutive days.^[8] This should be optimized based on preliminary tolerability studies.

Efficacy Evaluation

Protocol:

- Tumor Volume Measurement: Measure the tumor dimensions and body weight of each mouse twice weekly throughout the study.^[7]^[10]
- Endpoint Criteria: Euthanize the mice when the tumor volume reaches the predetermined endpoint (e.g., 2000 mm³) or if there are signs of significant morbidity (e.g., >20% weight loss, ulceration of the tumor).^[10]^[11]
- Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) at the end of the study using the formula: $TGI (\%) = [1 - (\text{Mean tumor volume of treated group} / \text{Mean tumor volume of control group})] \times 100$.

Analysis of Tumor-Infiltrating Immune Cells by Flow Cytometry

This protocol outlines the procedure for isolating and analyzing tumor-infiltrating leukocytes, with a focus on NK cells.^[12]^[13]

Materials:

- Tumor tissue
- RPMI-1640 medium
- Collagenase D, Hyaluronidase, DNase I
- Fetal Bovine Serum (FBS)

- 70 μ m cell strainers
- Red blood cell lysis buffer
- FACS buffer (PBS with 2% FBS)
- Fluorescently conjugated antibodies (e.g., anti-mouse CD45, CD3, NK1.1)
- Flow cytometer

Protocol:

- **Tumor Digestion:** Mince the excised tumor tissue and digest it in RPMI medium containing Collagenase D, Hyaluronidase, and DNase I for 30-60 minutes at 37°C with agitation.
- **Single-Cell Suspension:** Pass the digested tissue through a 70 μ m cell strainer to obtain a single-cell suspension.
- **Red Blood Cell Lysis:** If necessary, treat the cell suspension with a red blood cell lysis buffer.
- **Cell Staining:** Resuspend the cells in FACS buffer and stain with a cocktail of fluorescently conjugated antibodies against cell surface markers for 30 minutes on ice, protected from light.
- **Flow Cytometry Analysis:** Wash the stained cells and acquire the data on a flow cytometer.
- **Gating Strategy:** Gate on live, single cells, then on CD45+ leukocytes. Within the leukocyte population, identify NK cells as CD3-NK1.1+.

Immunohistochemistry for CD155 Expression

Protocol:

- **Tissue Preparation:** Fix the excised tumor tissue in 10% neutral buffered formalin and embed in paraffin.
- **Sectioning:** Cut 4-5 μ m thick sections and mount them on slides.

- Staining: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval, and then incubate with a primary antibody against human CD155.
- Detection: Use an appropriate secondary antibody and detection system (e.g., HRP-DAB) to visualize the staining.
- Analysis: Score the intensity and percentage of CD155-positive tumor cells.

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